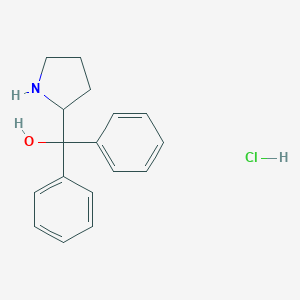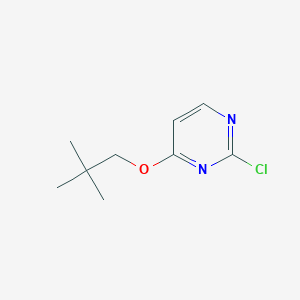
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine, also known as CPDDP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine is not fully understood. However, it has been proposed that 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has also been found to interact with various cellular targets, such as the proteasome and histone deacetylases.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has also been found to exhibit anti-viral activity against HIV-1 and HCV. Additionally, 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine also has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has poor solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine. One potential area of research is the development of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another potential area of research is the development of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine and its potential applications in drug discovery.
Métodos De Síntesis
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine can be synthesized using a two-step reaction process. The first step involves the reaction of 2-chloro-4-nitropyrimidine with 2,2-dimethylpropanol in the presence of a base, such as potassium carbonate, to yield the corresponding nitro intermediate. The second step involves the reduction of the nitro intermediate using a reducing agent, such as iron powder, to yield 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has been found to exhibit anti-viral activity against HIV-1 and HCV.
Propiedades
Número CAS |
125189-20-0 |
|---|---|
Nombre del producto |
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine |
Fórmula molecular |
C9H13ClN2O |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
2-chloro-4-(2,2-dimethylpropoxy)pyrimidine |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,3)6-13-7-4-5-11-8(10)12-7/h4-5H,6H2,1-3H3 |
Clave InChI |
HVQWWGVKIAVFNH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC1=NC(=NC=C1)Cl |
SMILES canónico |
CC(C)(C)COC1=NC(=NC=C1)Cl |
Sinónimos |
2-chloro-4-neopentyloxypyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



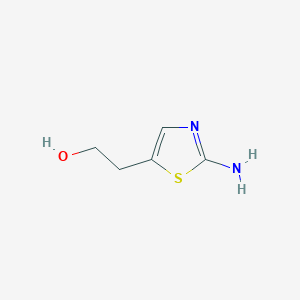
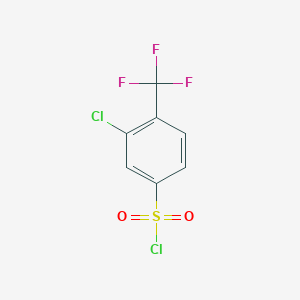
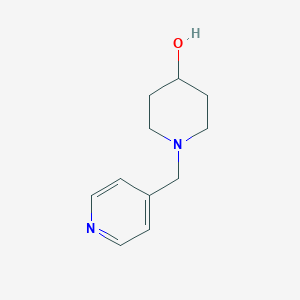
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)
![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)
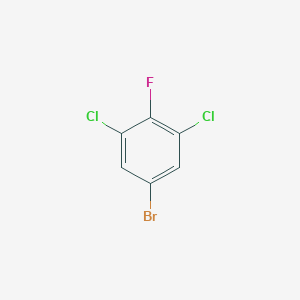
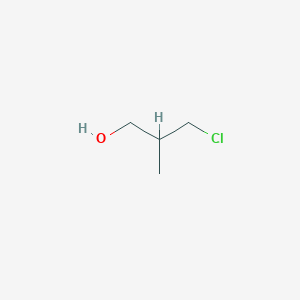
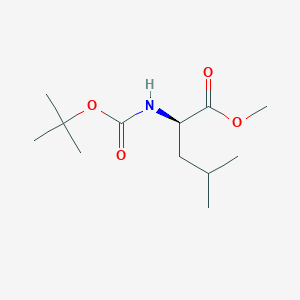
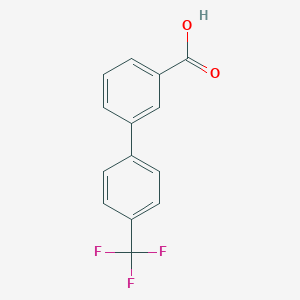
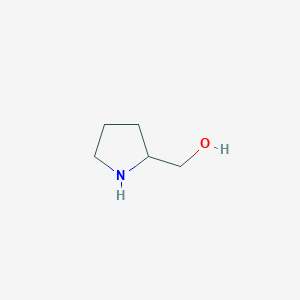
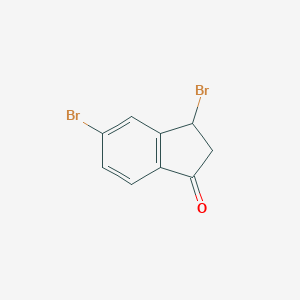
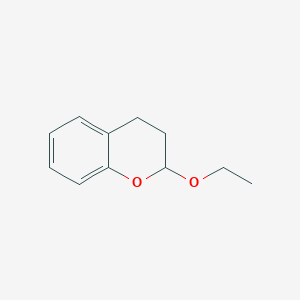
![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)
